

Molecular structure and weight of 2-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[2-(Dimethylamino)ethoxy]benzaldehyde

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An In-depth Technical Guide to 2-[2-(Dimethylamino)ethoxy]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic pathway of **2-[2-(Dimethylamino)ethoxy]benzaldehyde**. While this compound is primarily recognized as a chemical intermediate, this document consolidates available data to support its use in research and development. This guide includes a summary of its chemical properties, a detailed, albeit adapted, experimental protocol for its synthesis, and predicted spectroscopic data to aid in its characterization. Due to the limited availability of direct experimental data for the 2-isomer, information from its structural isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde, and general principles of organic chemistry are utilized to provide a thorough profile.

Molecular Structure and Physicochemical Properties

2-[2-(Dimethylamino)ethoxy]benzaldehyde, with the CAS number 22954-29-8, is an aromatic aldehyde. Its structure features a benzaldehyde core substituted at the ortho position with a 2-(dimethylamino)ethoxy group. The molecular formula is C₁₁H₁₅NO₂.^[1]

Quantitative Data Summary

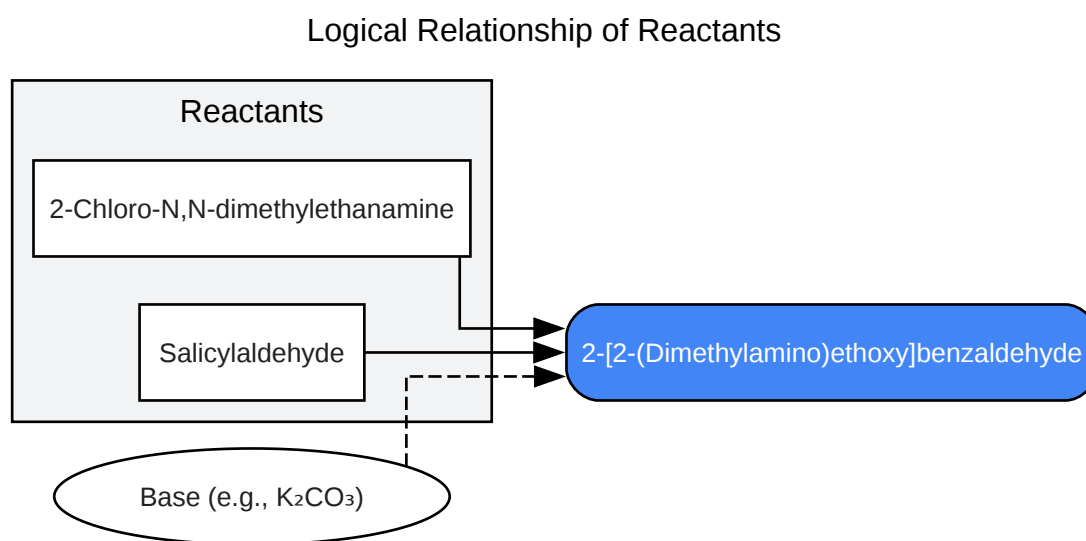
The following table summarizes the key physicochemical properties of **2-[2-(Dimethylamino)ethoxy]benzaldehyde**.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO ₂	^[1]
Molecular Weight	193.24 g/mol	^[1]
IUPAC Name	2-[2-(dimethylamino)ethoxy]benzaldehyde	^[1]
CAS Number	22954-29-8	^[2]
Canonical SMILES	<chem>CN(C)CCOC1=CC=CC=C1C=O</chem>	^[1]
InChI	InChI=1S/C11H15NO2/c1-12(2)7-8-14-11-6-4-3-5-10(11)9-13/h3-6,9H,7-8H2,1-2H3	^[1]
InChIKey	TWMYSXRSVLFCGX-UHFFFAOYSA-N	^[1]
Topological Polar Surface Area	29.5 Å ²	^[1]
XLogP3	1.7	^[1]

Synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde

A specific, peer-reviewed synthesis protocol for **2-[2-(Dimethylamino)ethoxy]benzaldehyde** is not readily available in the searched literature. However, a common and effective method for the preparation of such aryl ethers is the Williamson ether synthesis.[3][4][5][6][7] The following protocol is adapted from a known procedure for the synthesis of the isomeric 4-[2-(dimethylamino)ethoxy]benzaldehyde and is expected to yield the target 2-isomer with appropriate starting materials.

Logical Relationship of Reactants



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Caption: Reactants leading to the formation of the target molecule.

Experimental Protocol: Williamson Ether Synthesis

Materials:

- Salicylaldehyde (2-hydroxybenzaldehyde)
- 2-Chloro-N,N-dimethylethanamine hydrochloride
- Potassium carbonate (K_2CO_3), anhydrous
- Triethylamine (Et_3N)

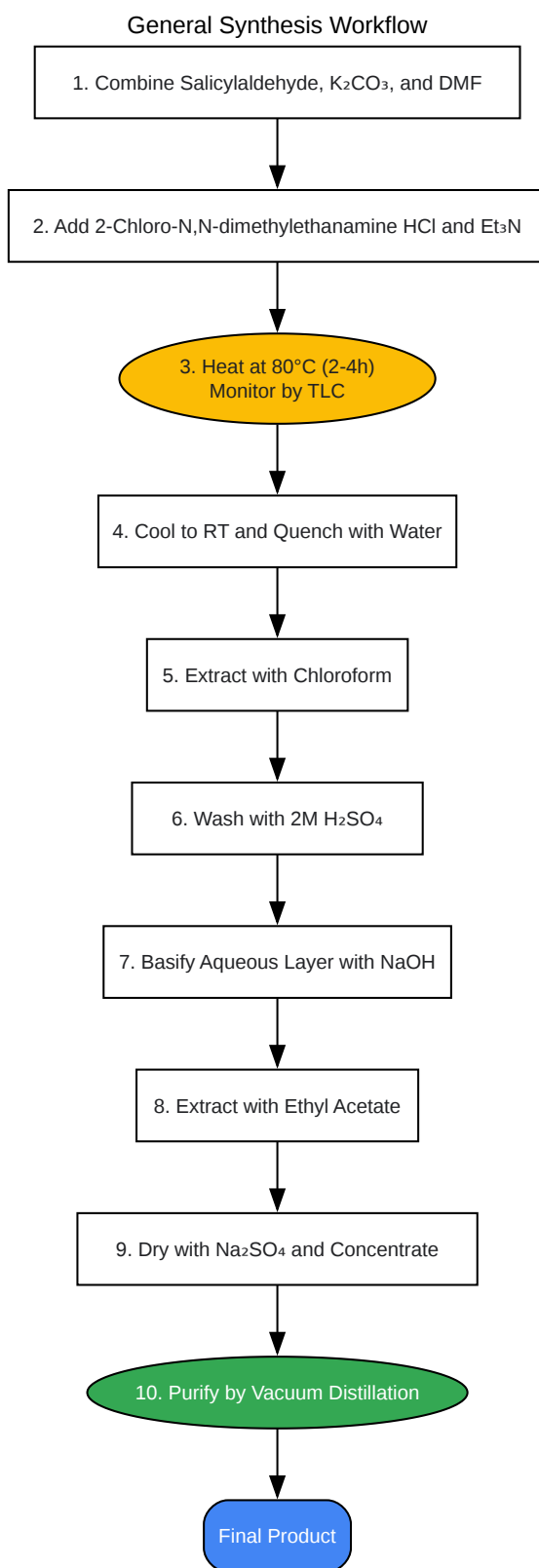
- Dimethylformamide (DMF), anhydrous
- Chloroform (CHCl_3)
- 2 M Sulfuric acid (H_2SO_4)
- 20% Sodium hydroxide (NaOH) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylaldehyde, anhydrous potassium carbonate, and anhydrous DMF.
- **Addition of Reagents:** To the stirred mixture, add 2-chloro-N,N-dimethylethanamine hydrochloride followed by triethylamine.
- **Reaction:** Heat the mixture to 80°C and maintain this temperature with stirring for approximately 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a separatory funnel containing deionized water.
 - Extract the aqueous phase with chloroform.
 - Wash the combined organic layers with 2 M sulfuric acid.
 - Treat the acidic aqueous layer with a 20% sodium hydroxide solution under an ice bath until it is strongly basic.

- Extract the basified aqueous layer with ethyl acetate.
- Purification:
 - Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the crude product by vacuum distillation to obtain pure **2-[2-(Dimethylamino)ethoxy]benzaldehyde**.

Experimental Workflow



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Caption: A generalized workflow for the synthesis and purification.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for **2-[2-(Dimethylamino)ethoxy]benzaldehyde** is not widely published. The following tables provide predicted ^1H NMR and ^{13}C NMR chemical shifts and expected IR absorption frequencies based on the known effects of the functional groups present in the molecule.

Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.3	s	1H	Aldehyde (-CHO)
~7.8	dd	1H	Aromatic (ortho to -CHO)
~7.5	t	1H	Aromatic (para to -CHO)
~7.0-7.2	m	2H	Aromatic (ortho and para to -OEt)
~4.2	t	2H	-O-CH ₂ -
~2.8	t	2H	-CH ₂ -N-
~2.3	s	6H	-N(CH ₃) ₂

Note: Predicted shifts are relative to TMS in CDCl₃. Actual values may vary.

Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~192	Aldehyde C=O
~160	Aromatic C-O
~135	Aromatic C-CHO
~120-134	Aromatic C-H
~112	Aromatic C-H
~67	-O-CH ₂ -
~58	-CH ₂ -N-
~45	-N(CH ₃) ₂

Note: Predicted shifts are relative to TMS in CDCl₃. Actual values may vary.

Expected Infrared (IR) Absorption Frequencies

Frequency (cm ⁻¹)	Functional Group	Description
~2820 and ~2720	C-H stretch	Aldehyde
~1700	C=O stretch	Aromatic aldehyde
~1600, ~1480	C=C stretch	Aromatic ring
~1250	C-O stretch	Aryl ether
~1120	C-O stretch	Alkyl ether
~2950-2850	C-H stretch	Aliphatic

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or associated signaling pathways for **2-[2-(Dimethylamino)ethoxy]benzaldehyde**. Its structural isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde, is noted as an impurity of cyclosporin, a known immunosuppressant.[8] Additionally, derivatives of the 4-isomer have been investigated for their antiamoebic properties. However, these findings cannot be directly extrapolated to the

2-isomer. Benzaldehyde derivatives, in general, are a broad class of compounds with diverse biological activities, but specific data for the title compound is lacking.

Conclusion

This technical guide has consolidated the available information on **2-[2-(Dimethylamino)ethoxy]benzaldehyde**, providing a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. The inclusion of predicted spectroscopic data serves as a valuable resource for its characterization. While there is a notable absence of direct experimental protocols and biological activity data for this specific isomer, this guide provides a solid foundation for researchers and scientists working with this compound, highlighting areas where further investigation is warranted.

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- To cite this document: BenchChem. [Molecular structure and weight of 2-[2-(Dimethylamino)ethoxy]benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089207#molecular-structure-and-weight-of-2-2-dimethylamino-ethoxy-benzaldehyde]

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